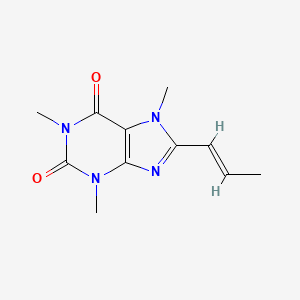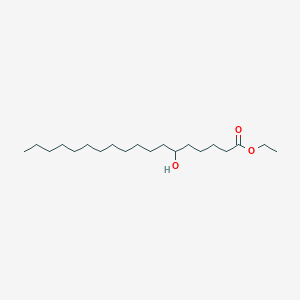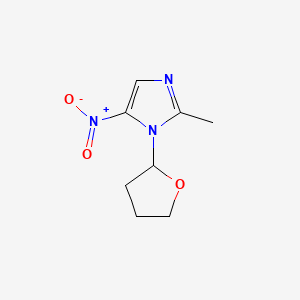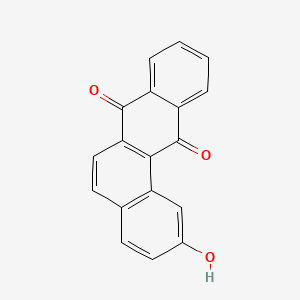
Ethyl 4,7-octadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4,7-octadienoate is an organic compound with the molecular formula C10H16O2. It is a fatty acid ester, specifically an ester derivative of 4,7-octadienoic acid. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 4,7-octadienoate can be synthesized through the esterification of 4,7-octadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 4,7-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions
Major Products Formed:
Oxidation: 4,7-octadienoic acid and other oxidized derivatives.
Reduction: Saturated esters like ethyl octanoate.
Substitution: Various ester derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 4,7-octadienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s aroma properties make it useful in olfactory research and studies on insect behavior.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Mécanisme D'action
The mechanism by which ethyl 4,7-octadienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Ethyl octanoate: Another fatty acid ester with a similar structure but lacking the double bonds present in ethyl 4,7-octadienoate.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and aroma properties compared to its saturated or non-conjugated counterparts .
Propriétés
Numéro CAS |
72276-09-6 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
Clé InChI |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
SMILES isomérique |
CCOC(=O)CC/C=C/CC=C |
SMILES canonique |
CCOC(=O)CCC=CCC=C |
Point d'ébullition |
88.00 °C. @ 20.00 mm Hg |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


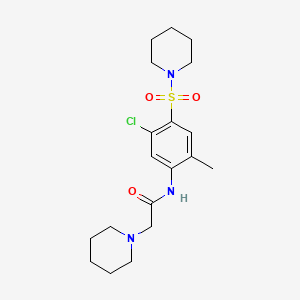
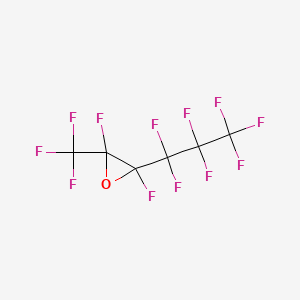
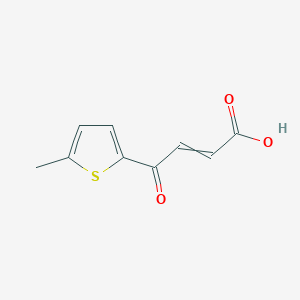


![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
